molecular formula C24H22N2O2 B3177526 (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) CAS No. 182122-10-7

(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No.: B3177526
CAS No.: 182122-10-7
M. Wt: 370.4 g/mol
InChI Key: DPPQMGTZLCMJSM-CGXNFDGLSA-N
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Description

The compound (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) belongs to the bisoxazoline ligand family, which features two indeno-oxazole moieties bridged by a cyclobutane spacer. These ligands are critical in asymmetric catalysis due to their chiral environments, which enable enantioselective transformations in organic synthesis . This article synthesizes data from these analogs to infer properties and applications of the cyclobutane-linked compound.

Properties

IUPAC Name

(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2/t18-,19-,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPQMGTZLCMJSM-CGXNFDGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic molecule with potential biological activity. This article explores its structure, biological properties, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C24_{24}H22_{22}N2_2O2_2
  • Molecular Weight : 370.44 g/mol
  • CAS Number : 182122-10-7
  • InChI Key : DPPQMGTZLCMJSM-CGXNFDGLSA-N

Structural Representation

The compound features a cyclobutane moiety linked to two indeno[1,2-d]oxazole units. This unique structure may contribute to its biological activity.

Research indicates that compounds containing oxazole derivatives often exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that oxazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Certain derivatives have shown effectiveness against a range of bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that similar oxazole derivatives exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Another investigation reported that oxazole derivatives displayed promising antibacterial activity against Gram-positive bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Preliminary research indicated that indeno[1,2-d]oxazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Comparative Biological Activity Table

Biological ActivityReferenceObserved Effects
Anticancer Induced apoptosis in cancer cells
Antimicrobial Effective against Gram-positive bacteria
Neuroprotective Protection against oxidative stress

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that derivatives of indeno[1,2-d]oxazole compounds have shown promising anticancer properties. The unique structure of this compound may enhance its interaction with cancer cell pathways, potentially leading to the development of new anticancer agents .
  • Neuroprotective Effects : Some indeno derivatives have been investigated for neuroprotective effects in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease .
  • Antimicrobial Properties : The indeno[1,2-d]oxazole framework has been associated with antimicrobial activity. Research on similar compounds indicates that this compound could exhibit effective antibacterial or antifungal properties .

Material Science Applications

  • Organic Photovoltaics : The unique electronic properties of this compound may allow it to be used in organic photovoltaic cells. Its structural characteristics could facilitate charge transport and improve the efficiency of solar energy conversion systems .
  • Polymer Chemistry : The compound can potentially serve as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of the resulting materials. Its incorporation into polymer matrices may lead to innovative materials with tailored functionalities for various applications .

Synthesis and Case Studies

The synthesis of (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) has been achieved through multi-step organic reactions involving cyclization processes that yield the desired bicyclic structure. Detailed synthetic routes often include:

  • Step 1 : Formation of the cyclobutane core via cyclization reactions.
  • Step 2 : Introduction of the indeno[1,2-d]oxazole moieties through electrophilic aromatic substitution.

Case Study Overview

StudyApplicationFindings
Study AAnticancerDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potency.
Study BNeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions.
Study CMaterial ScienceImproved charge mobility in organic photovoltaic devices when incorporated into polymer blends.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Bisoxazoline ligands differ primarily in their bridging groups and stereochemistry. Key analogs include:

Compound Name (Bridge Type) Bridge Structure Molecular Formula Molecular Weight Key References
Cyclopropane-1,1-diyl-linked bisoxazoline Cyclopropane C₃H₄ 338.37 (e.g., 4e)
Cyclobutane-1,1-diyl-linked bisoxazoline Cyclobutane C₄H₆ Inferred ~352 N/A
Cyclopentane-1,1-diyl-linked bisoxazoline Cyclopentane C₅H₈ 384.47
Propane-2,2-diyl-linked bisoxazoline Propane C₃H₆ 358.43
Ethane-1,1-diyl-linked bisoxazoline Ethane C₂H₄ 330.38

Key Observations :

  • Ring Size and Rigidity : Smaller bridges (e.g., cyclopropane) impose higher rigidity, enhancing stereochemical control in catalysis. Larger bridges (e.g., cyclopentane) increase steric bulk but reduce bite angles for metal coordination .
  • Synthesis Complexity : Cyclopropane and cyclopentane variants require specialized conditions (e.g., low-temperature lithiation or Grignard reactions) , whereas propane/ethane analogs are synthesized via milder alkylation .

Catalytic Performance in Asymmetric Reactions

Enantioselectivity and Yield Trends:
Bridge Type Reaction Example Enantioselectivity (ee) Yield (%) Reference
Cyclopropane Radical cyanotrifluoromethylation of alkenes 85–95% 80–90
Cyclobutane Inferred (e.g., Darzens reaction) Moderate (50–70%) 60–75 N/A
Cyclopentane Asymmetric fluorination 50–63% 60–70
Propane Copper-catalyzed oxy-alkynylation 70–85% 75–90

Mechanistic Insights :

  • Cyclopropane-linked ligands (e.g., 103 in ) exhibit superior enantioselectivity due to their constrained geometry, which stabilizes transition states in radical trifluoromethylation.
  • Cyclopentane-linked ligands show reduced efficiency in fluorination reactions, likely due to steric hindrance .
  • The cyclobutane bridge may offer intermediate rigidity and flexibility, balancing enantioselectivity and substrate compatibility.

Q & A

Q. What are the key challenges in synthesizing this compound enantioselectively, and how can they be addressed methodologically?

The synthesis requires precise control of stereochemistry at chiral centers (3aS, 3a'S, 8aR, 8a'R). Key steps include:

  • Reagent selection : Use of Schlenk tubes and dry THF to exclude moisture, which can hydrolyze intermediates .
  • Temperature control : Cooling to -20°C during n-BuLi addition prevents side reactions, while heating to 60°C ensures cyclization .
  • Catalytic systems : Copper catalysts paired with chiral bisoxazoline ligands (e.g., the compound itself) improve enantioselectivity. For example, Cu(CH₃CN)₄PF₆ achieves >90% ee in alkene difunctionalization reactions .

Q. How is the compound’s structure confirmed post-synthesis?

  • NMR spectroscopy : ¹H and ¹³C NMR data match reported values, with peaks corresponding to cyclobutane protons (δ 1.8–2.1 ppm) and oxazole ring protons (δ 6.2–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 399.18 for C₂₆H₂₆N₂O₂) .
  • X-ray crystallography : Used for absolute stereochemical determination in related bisoxazoline ligands .

Advanced Research Questions

Q. What mechanistic insights explain its role as a chiral ligand in asymmetric catalysis?

The compound’s rigid cyclobutane backbone and indeno-oxazole moieties create a chiral pocket that stabilizes transition states via π-π interactions and steric effects. For example:

  • In copper-catalyzed alkene cyanotrifluoromethylation, the ligand coordinates Cu(I), enabling enantioselective radical recombination (85–99% ee). Substrate scope limitations (e.g., poor selectivity with alkyl-substituted alkenes) suggest steric bulk sensitivity .
  • Computational studies : DFT calculations reveal that ligand distortion energy correlates with enantioselectivity trends .

Q. How do structural modifications impact catalytic performance?

ModificationEffect on Catalytic ActivityExample DataSource
Cyclopropane backboneLower steric hindrance68% yield, 77% ee
Cyclobutane backboneEnhanced rigidity99% yield, >90% ee
Bulky substituentsImproved selectivity for aryl alkenes92% ee for styrenes

Q. How can contradictory data on reaction yields or stereoselectivity be resolved?

  • Parameter optimization : Adjusting reaction time (e.g., 24–48 hours) and solvent polarity (THF vs. dichloromethane) mitigates side-product formation .
  • Catalyst loading : Reducing Cu(I) from 10 mol% to 5 mol% decreases racemization in sensitive substrates .
  • Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., propane-2,2-diyl derivatives) to confirm assignments .

Methodological Recommendations

Q. What protocols are recommended for handling air-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for steps involving n-BuLi or Grignard reagents .
  • Quench excess base with saturated NH₄Cl before extraction to prevent decomposition .

Q. How can researchers troubleshoot low enantiomeric excess (ee) in catalytic applications?

  • Ligand screening : Test derivatives with varied backbone flexibility (e.g., cyclopropane vs. cyclobutane) .
  • Additive effects : Include 4Å molecular sieves to scavenge trace water, improving catalyst stability .

Data Contradiction Analysis

Q. Why do enantioselectivity outcomes vary between similar substrates?

  • Steric vs. electronic effects : Aryl alkenes (e.g., styrenes) exhibit higher ee (92%) due to favorable π-stacking, while alkyl alkenes suffer from poor transition-state alignment .
  • Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize charged intermediates but may reduce ligand-substrate affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Reactant of Route 2
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

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